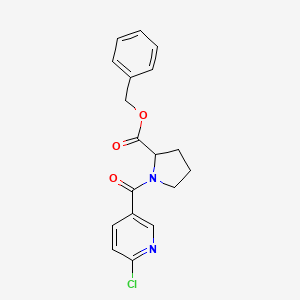

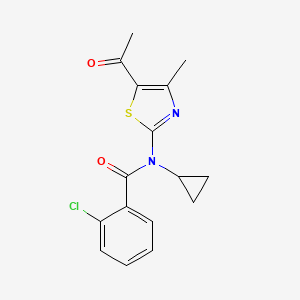

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, can undergo various chemical reactions. For instance, the non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .Scientific Research Applications

Calcium Channel Antagonist Activity

Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate is related to a class of 1,4-dihydropyridines, which sometimes display calcium modulatory properties. These compounds have structures that facilitate specific interactions, such as hydrogen bonding and π-π interactions, which are crucial in their biological activity (A. Linden, C. Şafak, R. Şimşek, & M. Gündüz, 2011).

Catalysts for Alkoxycarbonylation of Alkenes

This compound is related to catalysts used in alkoxycarbonylation of alkenes, an important process in homogeneous catalysis. Catalysts like palladium-based systems, which include pyridylmethyl derivatives, are used for efficient conversion of alkenes to esters, highlighting their utility in industrial and laboratory settings (Kaiwu Dong et al., 2017).

Coordination Polymers and Photophysical Properties

Compounds related to this compound are used in the synthesis of coordination polymers with lanthanides, displaying interesting photophysical properties. These complexes, involving pyridyl derivatives, have potential applications in materials science due to their unique structural and luminescent characteristics (S. Sivakumar, M. Reddy, A. Cowley, & Rachel R. Butorac, 2011).

Synthesis of Biologically Significant Molecules

The structure of this compound is instrumental in the synthesis of various biologically and pharmaceutically significant molecules. For instance, it's related to compounds used in the synthesis of N-acyl anthranilic acids, benzoxazinones, and quinazolinones, which have various therapeutic applications (R. Giri, J. K. Lam, & jin-quan yu, 2010).

Synthesis of Antihistamine Drugs

Compounds structurally related to this compound are used in the synthesis of antihistamine drugs. This includes methodologies like anionic rearrangement of related pyridyl ethers, highlighting its relevance in medicinal chemistry (Jingyue Yang & G. Dudley, 2009).

Nonlinear Optical Materials

Related pyridine derivatives are used in the design of nonlinear optical materials. These materials, formed from coordination networks with pyridinecarboxylate ligands, are significant in the development of advanced optical and electronic materials due to their unique structural and electronic properties (O. R. Evans & Wenbin Lin, 2001).

Cholinesterase Inhibitors

Derivatives of benzyl pyrrolidine-1-carboxylate, a structure related to this compound, have been explored as cholinesterase inhibitors. These compounds have potential therapeutic applications in treating conditions like Alzheimer's disease due to their ability to modulate cholinesterase activity (Hana Pizova et al., 2017).

Oxidative Condensation in Organic Synthesis

Related compounds are used in oxidative condensation reactions, forming key structures in organic synthesis. For example, benzylic amines and aromatic ketones can be transformed into trisubstituted pyridines, highlighting its utility in complex molecule synthesis (Chun-ping Dong et al., 2019).

Mechanism of Action

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate and similar compounds may continue to be of interest in the field of medicinal chemistry.

Properties

IUPAC Name |

benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-16-9-8-14(11-20-16)17(22)21-10-4-7-15(21)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMFNMYFPASLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)

![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2608249.png)

![9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608251.png)

![3-[(2-Bromophenoxy)methyl]benzoic acid](/img/structure/B2608260.png)